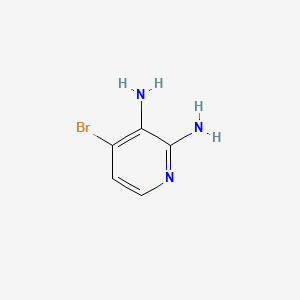

4-Bromopyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHUTJUOZXVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696101 | |

| Record name | 4-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-75-2 | |

| Record name | 4-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino and bromo functional groups on the pyridine core provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 4-Bromopyridine-2,3-diamine, intended to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

The structural and key chemical properties of 4-Bromopyridine-2,3-diamine are summarized below.

| Property | Value | Reference |

| CAS Number | 1232431-75-2 | [1][2][3] |

| Molecular Formula | C₅H₆BrN₃ | [1][2][3] |

| Molecular Weight | 188.03 g/mol | [1][2][3] |

| Canonical SMILES | C1=CN=C(C(=C1Br)N)N | [3] |

| InChI Key | VDWHUTJUOZXVQW-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | Expected to be soluble in polar organic solvents.[4] | |

| H-Bond Donor Count | 2 | [3] |

| H-Bond Acceptor Count | 3 | [3] |

Structure:

Caption: Chemical structure of 4-Bromopyridine-2,3-diamine.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for 4-Bromopyridine-2,3-diamine is available, providing insight into the proton environment of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data unavailable in a structured format |

A graphical representation of the ¹H NMR spectrum would be included here if available.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromopyridine-2,3-diamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Experimental IR spectral data for 4-Bromopyridine-2,3-diamine is not available in the searched literature. However, characteristic vibrational frequencies can be predicted based on the functional groups present:

-

N-H stretching (amines): Typically in the range of 3300-3500 cm⁻¹ (two bands for the primary amines).

-

C=C and C=N stretching (aromatic ring): Around 1450-1600 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Br stretching: Typically below 1000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum using the KBr pellet method is as follows:

-

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 4-Bromopyridine-2,3-diamine was not found in the searched literature, its synthesis would likely involve the introduction of the amino groups onto a pre-brominated pyridine ring or bromination of a diaminopyridine precursor. Synthetic routes for similar compounds, such as 2-amino-4-bromopyridine and 2,3-diamino-5-bromopyridine, have been reported and could potentially be adapted.[1][5][6][7][8]

General Synthetic Workflow (Hypothetical):

Caption: A possible synthetic workflow for 4-Bromopyridine-2,3-diamine.

The reactivity of 4-Bromopyridine-2,3-diamine is dictated by its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a reaction that is generally more facile at the 2- and 4-positions of the pyridine ring due to electronic effects.[2]

Biological Activity and Applications

While specific biological activity data for 4-Bromopyridine-2,3-diamine is limited in the public domain, substituted bromopyridines and diaminopyridines are known to be important scaffolds in drug discovery.[9][10][11] For instance, various substituted pyridine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[12][13] The structural motifs present in 4-Bromopyridine-2,3-diamine make it a valuable starting material for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess diverse pharmacological properties.[14]

Stability and Storage

Information regarding the specific stability of 4-Bromopyridine-2,3-diamine is not detailed in the available literature. As a general precaution for amino- and bromo-substituted pyridines, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. Some related compounds are known to be air-sensitive.[15]

Conclusion

4-Bromopyridine-2,3-diamine is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, this guide consolidates the existing structural and predicted chemical information. Further research to elucidate its physical and chemical properties, develop efficient synthetic routes, and explore its biological activities is warranted to fully realize the potential of this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-4-bromopyridine 97 84249-14-9 [sigmaaldrich.com]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine (CAS: 1232431-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo substituent and two amino groups on the pyridine ring, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the available information on 4-Bromopyridine-2,3-diamine, focusing on its synthesis, physicochemical properties, and potential applications based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromopyridine-2,3-diamine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1232431-75-2 | [1][2] |

| Molecular Formula | C₅H₆BrN₃ | [1][2] |

| Molecular Weight | 188.03 g/mol | [1][2] |

| Appearance | Not explicitly stated; likely a solid | |

| Purity | ≥97% | [1][2] |

| Storage Conditions | Room temperature, protect from light | [1][2] |

| SMILES | NC1=NC=CC(Br)=C1N | [1] |

Synthesis of 4-Bromopyridine-2,3-diamine

The synthesis of 4-Bromopyridine-2,3-diamine is achieved through a two-step process starting from 2-amino-4-bromopyridine. The first step involves the nitration of 2-amino-4-bromopyridine to yield 2-amino-4-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to afford the final product, 4-Bromopyridine-2,3-diamine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed ice

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-bromopyridine in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be carefully monitored and maintained below 5°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the resulting solution to a pH of 7-8 with a suitable base (e.g., NaOH or NH₄OH).

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum to obtain crude 2-amino-4-bromo-3-nitropyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromopyridine-2,3-diamine

Materials:

-

2-amino-4-bromo-3-nitropyridine

-

Reduced Iron powder (Fe) and Hydrochloric acid (HCl) OR Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Potassium hydroxide (KOH) solution (2 M)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

Procedure using Iron/HCl:

-

To a suspension of 2-amino-4-bromo-3-nitropyridine in a mixture of ethanol and water, add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the reaction for completion by TLC.

-

Once the reaction is complete, cool the mixture and filter to remove the iron residue.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a 2 M KOH solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Bromopyridine-2,3-diamine.

Procedure using Stannous Chloride:

-

Dissolve 2-amino-4-bromo-3-nitropyridine in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with a standard aqueous work-up and extraction with an organic solvent to isolate the product.

Quantitative Data

| Parameter | Value |

| Starting Material (Step 1) | 2-amino-4-bromopyridine |

| Reagents (Step 1) | Nitrating mixture (HNO₃, H₂SO₄) |

| Product (Step 1) | 2-amino-4-bromo-3-nitropyridine |

| Starting Material (Step 2) | 2-amino-4-bromo-3-nitropyridine |

| Reagents (Step 2) | Iron powder and hydrochloric acid, or Stannous chloride dihydrate |

| Product (Step 2) | 4-Bromopyridine-2,3-diamine |

| Reported Yield (related cpd.) | 78% for the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine[3] |

Spectroscopic Data

¹H NMR spectral data for 4-Bromopyridine-2,3-diamine is available.[4] This data is crucial for the structural confirmation of the synthesized compound.

Biological Activity and Applications in Drug Discovery

As of the latest available information, there are no specific studies detailing the biological activity, mechanism of action, or direct applications in drug discovery for 4-Bromopyridine-2,3-diamine itself. However, the core structure of diaminopyridine and its bromo-substituted derivatives are prevalent in molecules with a wide range of biological activities.

Derivatives of 2,3-diaminopyridines have been investigated for their potential as:

-

Antiparasitic Agents: Compounds derived from 2,3-diamino-5-bromopyridine have shown promising activity against Trypanosoma brucei and Plasmodium falciparum, the parasites responsible for African sleeping sickness and malaria, respectively.[3] Some of these derivatives exhibited IC50 values in the low micromolar range.[3]

-

Kinase Inhibitors: The 1H-imidazo[4,5-b]pyridine scaffold, which can be synthesized from 2,3-diaminopyridines, is a core component of many kinase inhibitors. Kinases are crucial targets in cancer therapy, and inhibitors of kinases like AKT and Rho-kinase have been developed from related structures.

-

Anticancer Agents: Other substituted pyridine derivatives have been explored as anticancer agents. For instance, pyridine-bridged analogues of combretastatin-A4 have been synthesized and shown to inhibit cancer cell survival and growth.

The presence of the bromine atom on the pyridine ring of 4-Bromopyridine-2,3-diamine provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the generation of compound libraries for drug screening.

Conclusion

4-Bromopyridine-2,3-diamine is a valuable synthetic intermediate with the potential for use in the development of novel compounds with diverse applications. While direct biological data for this specific molecule is currently lacking, the established synthetic routes and the known activities of related diaminopyridine derivatives suggest that it is a promising scaffold for medicinal chemistry research, particularly in the areas of antiparasitic and anticancer drug discovery. Further investigation into the biological properties of 4-Bromopyridine-2,3-diamine and its derivatives is warranted to fully explore its therapeutic potential.

References

"4-Bromopyridine-2,3-diamine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Bromopyridine-2,3-diamine, a compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Data

The fundamental molecular properties of 4-Bromopyridine-2,3-diamine are summarized below.

| Property | Value |

| Molecular Formula | C5H6BrN3 |

| Molecular Weight | 188.02524 g/mol |

This information is critical for stoichiometric calculations in experimental protocols and for the characterization of the compound. The molecular formula, C5H6BrN3, indicates a composition of five carbon atoms, six hydrogen atoms, one bromine atom, and three nitrogen atoms.[1] The molecular weight is approximately 188.03 g/mol .

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 4-Bromopyridine-2,3-diamine: A Technical Guide

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-Bromopyridine-2,3-diamine (C₅H₆BrN₃), the mass spectrum is expected to show a distinct isotopic pattern due to the presence of bromine.

Table 1: Predicted Mass Spectrometry Data for 4-Bromopyridine-2,3-diamine

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| Exact Mass | 186.9745 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) |

| [M]⁺ | m/z 187 | Corresponding to the molecule with the ⁷⁹Br isotope. |

| [M+2]⁺ | m/z 189 | Corresponding to the molecule with the ⁸¹Br isotope.[1][2][3] |

| Isotopic Ratio | ~1:1 | The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately equal, which is a characteristic signature for compounds containing one bromine atom.[1][2][3] |

| Major Fragments | [M-Br]⁺, [M-NH₂]⁺, [M-HCN]⁺ | Expected fragmentation patterns include the loss of the bromine radical, an amino group, or hydrogen cyanide. |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 4-Bromopyridine-2,3-diamine would display characteristic bands for its amine and aromatic functionalities.

Table 2: Predicted Infrared (IR) Absorption Bands for 4-Bromopyridine-2,3-diamine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the primary amine groups.[4] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | This band is characteristic of primary amines.[4] |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Multiple bands are expected in this region, characteristic of the aromatic pyridine ring.[5][6] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong absorption is anticipated in this region.[4] |

| ~1100 | C-Br Stretch | Bromo-aromatic | A weak to medium band is expected. |

| 910 - 665 | N-H Wagging | Primary Amine (-NH₂) | A broad band may be observed.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for 4-Bromopyridine-2,3-diamine, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals for the aromatic protons and a broad signal for the amine protons.

Table 3: Predicted ¹H NMR Data for 4-Bromopyridine-2,3-diamine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~7.5 - 7.7 | Doublet | ~5-6 | H-6 | The proton adjacent to the nitrogen in the pyridine ring, expected to be deshielded. |

| ~6.5 - 6.7 | Doublet | ~5-6 | H-5 | Coupled to H-6. |

| ~5.0 - 6.0 | Broad Singlet | - | 2 x -NH₂ | The chemical shift of amine protons is variable and depends on solvent and concentration. This signal may exchange with D₂O. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 4: Predicted ¹³C NMR Data for 4-Bromopyridine-2,3-diamine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 - 155 | C-2 | Carbon bearing an amino group and adjacent to the ring nitrogen. |

| ~145 - 150 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~135 - 140 | C-3 | Carbon bearing an amino group. |

| ~110 - 115 | C-5 | Aromatic CH. |

| ~105 - 110 | C-4 | Carbon bearing the bromine atom, expected to be shielded relative to other C-Br carbons due to the ortho and para amino groups. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 4-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

4-Bromopyridine-2,3-diamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer or sonicator

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters.

-

For ¹³C NMR, use appropriate parameters, which may require a larger number of scans.

-

-

Data Processing: Apply Fourier transformation to the acquired data. Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum.

Materials and Equipment:

-

4-Bromopyridine-2,3-diamine sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.[8]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum and confirm the molecular weight and isotopic distribution.

Materials and Equipment:

-

4-Bromopyridine-2,3-diamine sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (if required for the introduction method)

-

Sample vials

Procedure (using EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9][10]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the M+2 peak to confirm the presence of bromine and determine the molecular weight. Interpret the fragmentation pattern to gain further structural information.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. quora.com [quora.com]

The Strategic Utility of 4-Bromopyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 4-Bromopyridine-2,3-diamine as a versatile starting material in the synthesis of a variety of fused heterocyclic compounds. The presence of vicinal amino groups, combined with a strategically positioned bromine atom on the pyridine ring, makes this reagent a valuable building block for creating molecular scaffolds with significant potential in medicinal chemistry and materials science. The bromine atom serves as a handle for further functionalization, allowing for the introduction of diverse substituents through cross-coupling reactions, thereby enabling the exploration of a broad chemical space.

Synthesis of the Starting Material: 4-Bromopyridine-2,3-diamine

The synthesis of 4-Bromopyridine-2,3-diamine can be achieved through a two-step sequence starting from the commercially available 2-amino-4-bromopyridine. The process involves nitration followed by reduction.

Step 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine

The introduction of a nitro group at the 3-position of 2-amino-4-bromopyridine is a key step. This is typically achieved via electrophilic aromatic substitution using a nitrating agent.

Step 2: Synthesis of 4-Bromopyridine-2,3-diamine

The subsequent reduction of the nitro group in 2-amino-4-bromo-3-nitropyridine yields the desired 4-Bromopyridine-2,3-diamine.

Core Applications in Heterocyclic Synthesis

The vicinal diamine functionality of 4-Bromopyridine-2,3-diamine is a classical precursor for the construction of five- and six-membered rings fused to the pyridine core.

Synthesis of 7-Bromoimidazo[4,5-b]pyridines

The condensation of 4-Bromopyridine-2,3-diamine with aldehydes or carboxylic acids (or their derivatives) is a widely employed method for the synthesis of the imidazo[4,5-b]pyridine scaffold. This reaction, often referred to as the Phillips condensation, provides a straightforward entry into a class of compounds with diverse biological activities. The bromine atom at the 7-position of the resulting imidazopyridine offers a site for further chemical modification.

Table 1: Synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines

| R-group | Reagent | Reaction Conditions | Yield (%) | Reference |

| Phenyl | Benzaldehyde | Na₂S₂O₅, DMSO | 91.4 | [1] |

| 4-Nitrophenyl | 4-Nitrobenzaldehyde | Not specified | Not specified | [2] |

| 4-(N,N-dimethylamino)phenyl | 4-(N,N-dimethylamino)benzaldehyde | Not specified | Not specified | [2] |

| H | Formic acid | Reflux | High | Analogous to[3] |

| Methyl | Acetic acid | Reflux | High | Analogous to[3] |

Synthesis of 7-Bromotriazolo[4,5-b]pyridines

The reaction of 4-Bromopyridine-2,3-diamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of the triazolo[4,5-b]pyridine ring system. This diazotization reaction is a fundamental method for the synthesis of this important class of heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 2-amino-4-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it.

-

Add the nitrating mixture dropwise to the solution of the aminopyridine, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-bromo-3-nitropyridine.[4][5]

Protocol 2: Synthesis of 4-Bromopyridine-2,3-diamine

Materials:

-

2-Amino-4-bromo-3-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide solution (for workup)

-

Organic solvent (e.g., Ethyl acetate) for extraction

Procedure:

-

To a suspension of iron powder in water and a small amount of hydrochloric acid, heat the mixture to reflux.

-

Add a solution of 2-amino-4-bromo-3-nitropyridine in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-Bromopyridine-2,3-diamine.

Protocol 3: General Procedure for the Synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines from Aldehydes

Materials:

-

4-Bromopyridine-2,3-diamine

-

Substituted aldehyde (e.g., Benzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 4-Bromopyridine-2,3-diamine and the corresponding aldehyde in DMSO.

-

Add sodium metabisulfite to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired 7-bromo-2-substituted-imidazo[4,5-b]pyridine.[1]

Protocol 4: General Procedure for the Synthesis of 7-Bromotriazolo[4,5-b]pyridine

Materials:

-

4-Bromopyridine-2,3-diamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

Dissolve 4-Bromopyridine-2,3-diamine in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period (e.g., 30 minutes).

-

Allow the reaction to warm to room temperature.

-

Neutralize the solution carefully with a base (e.g., sodium bicarbonate).

-

The product may precipitate out of the solution or can be extracted with an organic solvent.

-

Isolate and purify the 7-Bromotriazolo[4,5-b]pyridine by filtration and recrystallization or by extraction and column chromatography.

Conclusion

4-Bromopyridine-2,3-diamine is a highly valuable and versatile building block for the synthesis of a range of fused heterocyclic systems. Its straightforward preparation and the reactivity of its vicinal diamine functionality allow for the efficient construction of imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. The presence of the bromine atom provides a crucial handle for post-synthetic modifications, enabling the generation of diverse compound libraries for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this strategic starting material.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Bromopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine-2,3-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a pyridine ring, a bromine atom, and two vicinal amino groups—provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly those with therapeutic potential. The pyridine core, being isosteric to a phenyl ring but with distinct electronic properties, offers opportunities for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The adjacent amino groups are poised for cyclization reactions, leading to the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are known to exhibit a broad spectrum of biological activities.

This technical guide provides a comprehensive overview of the reactivity of 4-Bromopyridine-2,3-diamine's core functional groups, supported by experimental protocols and quantitative data where available. It also explores its potential application in a drug discovery workflow, illustrating the logical progression from a starting fragment to more complex, biologically active molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1232431-75-2 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| pKa | Not experimentally determined. Estimated to have two pKa values corresponding to the protonation of the pyridine nitrogen and the amino groups. | N/A |

Reactivity of Functional Groups

The reactivity of 4-Bromopyridine-2,3-diamine is dictated by the interplay of its three key functional groups: the vicinal diamines, the bromo substituent, and the pyridine ring.

Vicinal Diamino Groups: Gateway to Fused Heterocycles

The most prominent feature of 4-Bromopyridine-2,3-diamine is the presence of two amino groups at the 2- and 3-positions. This arrangement is primed for cyclization reactions with various electrophiles to form five-membered rings, leading to the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives. These derivatives are of particular interest as they are analogues of purines and have been shown to possess a wide range of biological activities, including anticancer and antimicrobial properties.[2][3]

The general reaction involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The reaction with aldehydes is often followed by an oxidative cyclization.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from the synthesis of a related compound and illustrates the general procedure for the cyclization of a brominated diaminopyridine with an aldehyde.[3]

Materials:

-

5-Bromo-2,3-diaminopyridine (or 4-Bromopyridine-2,3-diamine) (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Ethanol

-

Iodine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve the diaminopyridine in ethanol in a round-bottom flask.

-

Add benzaldehyde dropwise to the solution.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol and water, and dry to obtain the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]

Yield: 80% (for the analogous reaction with 5-bromo-2,3-diaminopyridine).[3]

Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is a versatile functional group that can be readily transformed through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery. The reactivity of the C-Br bond in these reactions is influenced by the electronic nature of the pyridine ring and the other substituents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a highly reliable and widely used method for the formation of C-C bonds. In the case of 4-Bromopyridine-2,3-diamine, the bromine atom can be coupled with various boronic acids or esters to introduce new carbon-based substituents.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

This is a general procedure and may require optimization for 4-Bromopyridine-2,3-diamine.[4]

Materials:

-

4-Bromopyridine-2,3-diamine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the 4-Bromopyridine-2,3-diamine, arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the substitution of the bromine atom in 4-Bromopyridine-2,3-diamine with a variety of primary and secondary amines, further expanding the chemical space accessible from this scaffold.

General Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This is a general procedure and may require optimization for 4-Bromopyridine-2,3-diamine.[5][6]

Materials:

-

4-Bromopyridine-2,3-diamine (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., [Pd₂(dba)₃], 0.18 mmol for an 8.8 mmol scale reaction)

-

Ligand (e.g., (±)-BINAP, 0.35 mmol for an 8.8 mmol scale reaction)

-

Base (e.g., NaOtBu, 25 mmol for an 8.8 mmol scale reaction)

-

Anhydrous and degassed toluene

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the 4-Bromopyridine-2,3-diamine, amine, palladium precatalyst, ligand, and base.

-

Add degassed toluene.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Cool the reaction to room temperature and add diethyl ether.

-

Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data for 4-Bromopyridine-2,3-diamine are not widely available. However, based on the analysis of related compounds, the following characteristics can be predicted:

¹H NMR: The spectrum would be expected to show signals for the two protons on the pyridine ring, likely in the aromatic region (δ 6.0-8.0 ppm). The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. Signals for the amino protons would also be present, and their chemical shift and appearance would be dependent on the solvent and concentration.

¹³C NMR: The spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Application in a Fragment-Based Drug Discovery Workflow

4-Bromopyridine-2,3-diamine is an excellent starting point for a fragment-based drug discovery (FBDD) campaign due to its low molecular weight and multiple points for synthetic elaboration. The following diagram illustrates a hypothetical workflow.

Caption: A hypothetical Fragment-Based Drug Discovery workflow.

This workflow begins with the screening of a fragment library containing 4-Bromopyridine-2,3-diamine against a biological target. Once a binding interaction is confirmed, the "hit" fragment is then elaborated through synthetic chemistry to improve its potency and drug-like properties. The vicinal diamines can be cyclized to form the imidazo[4,5-b]pyridine core, and the bromine atom can be functionalized via cross-coupling reactions. This iterative process of synthesis and biological evaluation, guided by SAR and ADME/Tox profiling, can ultimately lead to the identification of a preclinical drug candidate.

Key Synthetic Transformations: A Visual Guide

The following diagram illustrates the key reactive sites of 4-Bromopyridine-2,3-diamine and the types of transformations they can undergo.

Caption: Key reactive sites and transformations.

Conclusion

4-Bromopyridine-2,3-diamine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its vicinal diamino groups provide a direct route to the biologically relevant imidazo[4,5-b]pyridine scaffold, while the bromine atom at the 4-position serves as a key site for diversification through a variety of robust cross-coupling reactions. Although a comprehensive experimental dataset for this specific molecule is not yet publicly available, the known reactivity of its constituent functional groups provides a strong foundation for its application in medicinal chemistry. Further experimental investigation into its physicochemical properties and reactivity will undoubtedly unlock its full potential as a key intermediate in the development of novel therapeutics.

References

Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to 4-Bromopyridine-2,3-diamine

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic intermediates, 4-Bromopyridine-2,3-diamine (CAS No. 1232431-75-2) emerges as a critical precursor for the construction of privileged scaffolds in medicinal chemistry, particularly the imidazo[4,5-b]pyridine core. This technical guide provides an in-depth overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics.

Commercial Availability and Sourcing

4-Bromopyridine-2,3-diamine is available from a number of specialized chemical suppliers. Purity levels are typically offered at 97% or higher, suitable for most research and development applications. While some suppliers maintain stock for immediate shipment, others may offer the compound on a synthesis-on-demand basis. Researchers are advised to inquire directly with the vendors for up-to-date pricing and lead times.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| ChemScene | 1232431-75-2 | ≥97% | Inquire | Storage at 4°C, protected from light, is recommended.[1] |

| Alfa Chemistry | 1232431-75-2 | 96% | Inquire | Offered for experimental/research use. |

| HDH Pharma Inc. | 1232431-75-2 | ≥97% | 100 mg | Product is intended for professional laboratory use only.[2] |

| BLD Pharm | 1232431-75-2 | Inquire | Inquire | - |

| Synthonix, Inc. | 1232431-75-2 | Inquire | Inquire | - |

Synthetic Utility in Medicinal Chemistry

The primary utility of 4-Bromopyridine-2,3-diamine lies in its role as a precursor to imidazo[4,5-b]pyridines, a class of compounds recognized for their structural similarity to endogenous purines. This resemblance allows them to interact with a wide range of biological targets, making them a focal point in drug discovery.[3][4] The vicinal diamine functionality of 4-Bromopyridine-2,3-diamine allows for the facile construction of the imidazole ring through condensation with various electrophiles.

One of the key synthetic transformations involving this diamine is the Phillips condensation reaction with aldehydes to yield 2-substituted imidazo[4,5-b]pyridines. The bromine atom at the 6-position of the resulting fused heterocyclic system serves as a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocols: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

The following protocol, adapted from established literature procedures, details the synthesis of a representative imidazo[4,5-b]pyridine derivative from a brominated diaminopyridine precursor.[5] This reaction serves as a foundational method for accessing this important scaffold.

Materials:

-

5-Bromo-2,3-diaminopyridine (or 4-Bromopyridine-2,3-diamine)

-

Benzaldehyde

-

Ethanol (EtOH)

-

Diiodine (I₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of 5.31 mmol of 5-bromo-2,3-diaminopyridine (1 g) dissolved in 40 mL of ethanol (EtOH) in a round-bottom flask, add 5.84 mmol of benzaldehyde (0.6 mL) dropwise.[5]

-

Add 0.531 mmol of diiodine (0.09 g) to the reaction mixture.[5]

-

The solution is brought to reflux with magnetic stirring at 90 °C.[5]

-

The reaction is monitored over 24 hours, during which a brown solid is expected to form.[5]

-

After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The collected solid is washed three times with distilled water and then dried in an oven to yield 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[5]

Biological Significance: Targeting the CDK9 Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[6][7][8] Inhibition of CDK9 by these compounds prevents the phosphorylation of RNA Polymerase II, which is a critical step for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins such as Mcl-1. The subsequent imbalance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[8]

The ability to synthesize a diverse range of imidazo[4,5-b]pyridine derivatives, stemming from precursors like 4-Bromopyridine-2,3-diamine, provides a powerful platform for developing novel therapeutics that can modulate critical signaling pathways implicated in cancer and other diseases.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 4-Bromopyridine-2,3-diamine in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine-2,3-diamine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its utility is particularly pronounced in palladium-catalyzed Suzuki cross-coupling reactions, where the bromo-substituent allows for the strategic introduction of various aryl and heteroaryl moieties. This reaction is fundamental in the construction of kinase inhibitors and other biologically active compounds. These application notes provide an overview of the use of 4-bromopyridine-2,3-diamine in Suzuki coupling, complete with experimental protocols and quantitative data from selected examples.

Core Applications

The primary application of 4-bromopyridine-2,3-diamine in Suzuki reactions is the synthesis of substituted pyridine-2,3-diamines. These products can then be further cyclized to form imidazo[4,5-b]pyridine derivatives or other fused heterocyclic systems. These scaffolds are central to the development of inhibitors for various kinases, such as TANK-binding kinase 1 (TBK1) and ATR kinase, which are implicated in cancer and inflammatory diseases.[1][2][3]

Key Reaction Parameters

The success of the Suzuki cross-coupling reaction with 4-bromopyridine-2,3-diamine is dependent on the careful selection of the catalyst, base, solvent, and temperature.

-

Catalysts: Palladium complexes with phosphine ligands are commonly employed. Examples include [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and second-generation XPhos precatalysts.[2][3][4]

-

Bases: A variety of inorganic bases are used to activate the boronic acid or ester partner. Potassium acetate (KOAc) and cesium carbonate (Cs₂CO₃) are frequently reported.[2][3][4]

-

Solvents: Anhydrous aprotic solvents such as 1,4-dioxane are common. In some cases, a mixture of dioxane and water is used.[2][3][4]

-

Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80°C to 95°C.[4][5]

Tabulated Quantitative Data

The following tables summarize quantitative data from representative Suzuki cross-coupling reactions involving 4-bromopyridine-2,3-diamine.

Table 1: Suzuki Coupling for the Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine

| Parameter | Value | Reference |

| Reactant 1 | 4-Bromopyridine-2,3-diamine | [2][3][5][6] |

| Amount of Reactant 1 | 200 mg (1.07 mmol) | [2][3][5][6] |

| Reactant 2 | Bis(pinacolato)diboron (Pin₂B₂) | [2][3][5] |

| Equivalents of Reactant 2 | 2.0 | [2][3][5] |

| Catalyst | Pd(dppf)Cl₂ | [2][3][5][6] |

| Catalyst Loading | 8 mol % | [3][5] |

| Base | Potassium Acetate (KOAc) | [2][3][5][6] |

| Equivalents of Base | 2.5 | [2][3] |

| Solvent | 1,4-Dioxane | [2][3][5][6] |

| Solvent Volume | 10 mL | [2][3][5][6] |

| Temperature | 80°C | [5] |

| Reaction Time | 16 hours | [5] |

Table 2: Suzuki Coupling with a Boronic Acid Partner

| Parameter | Value | Reference |

| Reactant 1 | 4-Bromopyridine-2,3-diamine | [4] |

| Amount of Reactant 1 | 41.0 mg (0.218 mmol) | [4] |

| Reactant 2 | (Boronic acid not specified) | [4] |

| Catalyst | XPhos 2nd generation precatalyst | [4] |

| Catalyst Loading | 10 mol % | [4] |

| Base | Cesium Carbonate (Cs₂CO₃) | [4] |

| Equivalents of Base | 2.0 | [4] |

| Solvent | 1,4-Dioxane / Water (10:1) | [4] |

| Solvent Volume | 5.5 mL | [4] |

| Temperature | 95°C | [4] |

| Reaction Time | 2 hours | [4] |

Experimental Protocols

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine

This protocol describes a Miyaura borylation, a common variation of the Suzuki coupling.

Materials:

-

Bis(pinacolato)diboron (Pin₂B₂) (544 mg, 2.14 mmol)[2][3][5]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (63 mg, 0.086 mmol)[2][3][5]

-

Argon or Nitrogen atmosphere

Procedure:

-

To a reaction vessel, add 4-bromopyridine-2,3-diamine, bis(pinacolato)diboron, and potassium acetate.[2][3][5]

-

Purge the mixture with argon or nitrogen for several minutes to ensure an inert atmosphere.[5]

-

Heat the reaction mixture to 80°C and stir for 16 hours under an inert atmosphere.[5]

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude product.[5] Further purification may be required.

Protocol 2: General Suzuki Coupling with an Arylboronic Acid

Materials:

-

4-Bromopyridine-2,3-diamine (41.0 mg, 0.218 mmol)[4]

-

Arylboronic acid (typically 1.1-1.5 equivalents)

-

Cesium Carbonate (142 mg, 0.436 mmol)[4]

-

XPhos 2nd generation precatalyst (17.16 mg, 0.022 mmol)[4]

-

1,4-Dioxane (5 mL)[4]

-

Water (0.5 mL)[4]

-

Nitrogen atmosphere

Procedure:

-

In a reaction vessel, combine 4-bromopyridine-2,3-diamine, the arylboronic acid, and cesium carbonate.[4]

-

Add the 1,4-dioxane and water solvent mixture.[4]

-

De-gas the mixture by bubbling nitrogen through it for several minutes.

-

Under a nitrogen atmosphere, add the XPhos 2nd generation precatalyst.[4]

-

Heat the reaction mixture to 95°C for 2 hours.[4]

-

After cooling, concentrate the solution under reduced pressure.[4]

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.[4]

-

Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product, which can be purified by chromatography.

Visualizations

Suzuki Cross-Coupling Reaction Mechanism

Caption: General mechanism of the Suzuki cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

References

- 1. WO2015187684A1 - Tank-binding kinase inhibitor compounds - Google Patents [patents.google.com]

- 2. WO2019014618A1 - Heterocyclic inhibitors of atr kinase - Google Patents [patents.google.com]

- 3. US10392376B2 - Heterocyclic inhibitors of ATR kinase - Google Patents [patents.google.com]

- 4. WO2017059080A1 - Biaryl kinase inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromopyridine-2,3-diamine in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel heterocyclic compounds, particularly as a precursor to imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines, which are prevalent scaffolds in biologically active molecules.

The Sonogashira reaction is a robust and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The mild reaction conditions and broad functional group tolerance make it a powerful tool in organic synthesis.[2]

Synthesis of 4-Bromopyridine-2,3-diamine

Prior to its use in Sonogashira coupling, 4-Bromopyridine-2,3-diamine can be synthesized from commercially available 2-amino-4-bromo-3-nitropyridine. The synthesis involves the reduction of the nitro group to an amine.[3]

Protocol: Reduction of 2-Amino-4-bromo-3-nitropyridine

Materials:

-

2-Amino-4-bromo-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

Procedure: [3]

-

To a round-bottom flask, add 2-amino-4-bromo-3-nitropyridine (1.0 eq.), iron powder (5.0 eq.), and a solution of ammonium chloride (1.0 eq.) in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-Bromopyridine-2,3-diamine, which can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of 4-Bromopyridine-2,3-diamine.

Sonogashira Coupling Protocols

While specific data for 4-Bromopyridine-2,3-diamine is not extensively published, protocols for the closely related 2-amino-3-bromopyridines provide a strong foundation for developing successful reaction conditions.[4][5][6][7] The following protocols are adapted from these established methods.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of 4-Bromopyridine-2,3-diamine with a terminal alkyne.

Materials:

-

4-Bromopyridine-2,3-diamine

-

Terminal alkyne (1.2 eq.)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂) (2.5 mol%)

-

Ligand (e.g., PPh₃) (5.0 mol%)

-

Copper(I) iodide (CuI) (5.0 mol%)

-

Base (e.g., Triethylamine (Et₃N))

-

Solvent (e.g., N,N-Dimethylformamide (DMF))

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide to a dry Schlenk flask.

-

Add the solvent and stir the mixture for 30 minutes at room temperature.

-

Add 4-Bromopyridine-2,3-diamine (1.0 eq.), the terminal alkyne (1.2 eq.), and the base.

-

Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for Sonogashira coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with 4-Bromopyridine-2,3-diamine.

Table 1: Optimization of Reaction Conditions for 2-Amino-3-bromopyridine with Phenylacetylene [6]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 98 |

| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 92 |

| 3 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 3 | 85 |

| 4 | Pd(PPh₃)₄ (2.5) | - | Et₃N | DMF | 100 | 3 | 89 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 3 | 75 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Cs₂CO₃ | DMF | 100 | 3 | 81 |

| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Toluene | 100 | 3 | 65 |

| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Dioxane | 100 | 3 | 72 |

| 9 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 80 | 3 | 85 |

| 10 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 120 | 3 | 96 |

Table 2: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4][8]

Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100°C, 3 h.

| Entry | Bromopyridine Substrate | Alkyne Substrate | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |

| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |

| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |

| 4 | 2-Amino-3-bromopyridine | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 91 |

| 5 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |

| 6 | 2-Amino-3-bromopyridine | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 85 |

| 7 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |

| 8 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 90 |

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium and a copper catalytic cycle.[2][9]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active palladium catalyst, or employing a bulkier, more electron-rich phosphine ligand.[10] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Homo-coupling of Alkyne (Glaser Coupling): The formation of a diacetylene byproduct can occur, particularly in the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining an inert atmosphere can minimize this side reaction.

-

Dehalogenation: Reductive dehalogenation of the starting bromopyridine can sometimes be observed. Using a less polar solvent or a different base may mitigate this issue.

By leveraging the established protocols for similar substrates, researchers can effectively employ 4-Bromopyridine-2,3-diamine in Sonogashira coupling reactions to access a diverse range of novel heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Bromopyridine-2,3-diamine as a Versatile Building Block for Imidazo[4,5-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1] This structural motif is a key component in the development of novel therapeutic agents, particularly in the field of oncology. The strategic introduction of a bromine atom onto the pyridine ring, as in 7-bromo-imidazo[4,5-b]pyridine derivatives synthesized from 4-Bromopyridine-2,3-diamine, provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the use of 4-bromopyridine-2,3-diamine in the synthesis of 7-bromo-imidazo[4,5-b]pyridines and highlights their application as potent kinase inhibitors.

Synthetic Applications

4-Bromopyridine-2,3-diamine serves as a key precursor for the synthesis of 7-bromo-substituted imidazo[4,5-b]pyridines. The most common and effective synthetic routes involve the cyclocondensation of the diamine with either aldehydes or carboxylic acids (or their derivatives).

Synthesis via Condensation with Aldehydes

The reaction of 4-bromopyridine-2,3-diamine with a variety of aldehydes provides a straightforward method to introduce diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core. This reaction typically proceeds under oxidative conditions, often using air as the oxidant.

dot

Caption: Synthesis of 7-bromo-imidazo[4,5-b]pyridines via aldehyde condensation.

Synthesis via Condensation with Carboxylic Acids

Alternatively, the reaction with carboxylic acids or their derivatives (such as orthoesters) offers another versatile route to 2-substituted 7-bromo-imidazo[4,5-b]pyridines. These reactions often require dehydrating agents like polyphosphoric acid (PPA) or are carried out at elevated temperatures.

dot

Caption: Synthesis of 7-bromo-imidazo[4,5-b]pyridines via carboxylic acid condensation.

Application as Kinase Inhibitors

A significant application of imidazo[4,5-b]pyridine derivatives lies in their ability to act as kinase inhibitors. Several studies have demonstrated that these compounds, including their bromo-substituted analogs, are potent inhibitors of various kinases, with a particular emphasis on the Aurora kinase family.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][3][4] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[4] Imidazo[4,5-b]pyridine-based compounds have been successfully developed as potent inhibitors of Aurora kinases.

The following table summarizes the inhibitory activity of selected bromo-substituted imidazo[4,5-b]pyridine derivatives against Aurora kinases.

| Compound ID | R-Group at C2 | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Cell Line | Antiproliferative Activity (GI50/IC50, µM) | Reference |

| 1 | 4-(4-methylpiperazin-1-yl)phenyl | 0.015 ± 0.003 | 0.025 | 0.019 | SW620 (colon) | - | [5] |

| 2 | 4-(dimethylamino)phenyl (with 6-chloro) | 0.042 | 0.198 | 0.227 | HCT116 (colon) | - | [2] |

| 3 | Phenyl | - | - | - | Colon Carcinoma | 0.4 - 0.7 | [6] |

| 4 | 4-cyanophenyl | - | - | - | HeLa, SW620, PC3 | 1.8 - 3.2 | [6] |

Signaling Pathway

Imidazo[4,5-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates. The inhibition of Aurora kinases disrupts various mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

dot

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora kinases: role in cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Amination of 4-Bromopyridine-2,3-diamine

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly crucial in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent necessity. The pyridine scaffold, a common motif in a vast array of biologically active compounds, makes the amination of substituted pyridines a subject of significant interest.[2] This document provides detailed application notes and protocols for the palladium-catalyzed amination of 4-Bromopyridine-2,3-diamine, a valuable building block for the synthesis of diverse molecular architectures. While specific literature on this exact substrate is limited, the protocols and data presented here are based on well-established procedures for structurally similar bromopyridines and serve as a robust guide for reaction optimization.[3][4]

Reaction Principle

The Buchwald-Hartwig amination of 4-Bromopyridine-2,3-diamine involves the cross-coupling of the C-Br bond with a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of 4-Bromopyridine-2,3-diamine, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which yields the desired N-substituted 2,3-diaminopyridine product and regenerates the active Pd(0) catalyst.[5]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine coupling partner.[4]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions provide a strong starting point for the optimization of the amination of 4-Bromopyridine-2,3-diamine.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Typical Range/Examples | Notes |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common.[4] |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are often effective.[3][6] |

| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃ | The choice of base is crucial and depends on the amine's pKa.[3][7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are essential for optimal results.[3][8] |

| Temperature | 80-110 °C | Reaction temperature is optimized based on substrate reactivity.[4] |

| Amine | Primary & Secondary Amines | 1.2-1.5 equivalents are typically used.[4] |